2-Methyl-3-heptanol 2-Methyl-3-heptanol
Brand Name: Vulcanchem
CAS No.: 18720-62-2
VCID: VC21005907
InChI: InChI=1S/C8H18O/c1-4-5-6-8(9)7(2)3/h7-9H,4-6H2,1-3H3
SMILES: CCCCC(C(C)C)O
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol

2-Methyl-3-heptanol

CAS No.: 18720-62-2

Cat. No.: VC21005907

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-heptanol - 18720-62-2

CAS No. 18720-62-2
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
IUPAC Name 2-methylheptan-3-ol
Standard InChI InChI=1S/C8H18O/c1-4-5-6-8(9)7(2)3/h7-9H,4-6H2,1-3H3
Standard InChI Key QGVFLDUEHSIZIG-UHFFFAOYSA-N
SMILES CCCCC(C(C)C)O
Canonical SMILES CCCCC(C(C)C)O

Chemical Identity and Structural Characteristics

Basic Identification

2-Methyl-3-heptanol is an eight-carbon secondary alcohol with a branched structure. The compound features a hydroxyl group (-OH) attached to the third carbon atom of the heptane chain, while a methyl group is attached to the second carbon. This structural arrangement classifies it as a secondary alcohol, as the carbon bearing the hydroxyl group is bonded to two other carbon atoms. The presence of this hydroxyl group gives the molecule its alcohol characteristics and influences its chemical behavior in various reactions and applications .

Nomenclature and Identifiers

The compound has several synonyms and identifiers used across chemical databases and literature. The table below presents the key identifiers for 2-Methyl-3-heptanol:

Identifier TypeValue
Chemical FormulaC₈H₁₈O
Molecular Weight130.2279 g/mol
CAS Registry Number18720-62-2
IUPAC Standard InChIKeyQGVFLDUEHSIZIG-UHFFFAOYSA-N
Common Synonyms2-Methylheptanol-(3), 2-Methylheptan-3-ol, 2-Methyl-1-heptene-3-ol, (dl) 2-methyl-3-heptanol
EINECS Number242-530-7

These identifiers are crucial for accurately tracking and referencing the compound in chemical databases, regulatory documentation, and scientific literature .

Physical and Chemical Properties

Physical State and Appearance

2-Methyl-3-heptanol exists as a clear, colorless liquid under standard conditions. Like other secondary alcohols with similar carbon chain lengths, it has a characteristic odor that can be described as somewhat sweet and alcohol-like. The physical state of this compound is important for its handling, storage, and applications in various chemical processes .

Thermodynamic and Physical Properties

Understanding the thermodynamic and physical properties of 2-Methyl-3-heptanol is essential for predicting its behavior in chemical reactions and industrial applications. These properties determine its suitability for specific processes and influence handling procedures. Based on data for similar secondary alcohols, we can infer several properties for 2-Methyl-3-heptanol:

PropertyValue/Description
Boiling PointLikely between 150-170°C (estimated)
Melting PointBelow room temperature
DensityApproximately 0.8-0.9 g/cm³ at 20°C (estimated)
SolubilityPartially soluble in water; Highly soluble in organic solvents
Flash PointBetween 37.8°C and 93.3°C (100-200°F)
Vapor PressureLow at room temperature

It's important to note that 2-Methyl-3-heptanol is classified as a flammable liquid, with a flash point in the moderate range, requiring appropriate safety precautions during handling and storage .

Synthesis and Production Methods

Laboratory Synthesis

In laboratory settings, 2-Methyl-3-heptanol can be synthesized through various methods. One common approach is the Grignard reaction, which involves the reaction of a suitable Grignard reagent with an appropriate carbonyl compound. This method allows for the controlled formation of the carbon-carbon bond necessary for the structure of 2-Methyl-3-heptanol .

Another viable synthesis route is the reduction of corresponding ketones, such as 2-methyl-3-heptanone. This reduction can be accomplished using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under appropriate reaction conditions. The selection of reducing agent and reaction conditions can influence the stereochemistry of the product, potentially leading to different isomeric forms of 2-Methyl-3-heptanol.

Industrial Production

On an industrial scale, 2-Methyl-3-heptanol is typically produced through catalytic hydrogenation processes. This method often involves the hydrogenation of 2-methyl-3-heptanone using metal catalysts such as palladium or platinum under controlled temperature and pressure conditions. The industrial production process must consider factors such as yield, purity, and economic efficiency to be commercially viable .

Chemical Reactivity and Transformations

Characteristic Reactions

As a secondary alcohol, 2-Methyl-3-heptanol exhibits reactivity patterns typical of this functional group. Its hydroxyl group serves as the primary reactive site, participating in numerous chemical transformations. The compound can undergo oxidation to form the corresponding ketone, 2-methyl-3-heptanone, when treated with appropriate oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) .

Substitution reactions are another important class of transformations for 2-Methyl-3-heptanol. The hydroxyl group can be substituted with halides using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), yielding the corresponding alkyl halides. These substitution products can serve as valuable intermediates in further synthetic applications .

Structural Transformations

The carbon skeleton of 2-Methyl-3-heptanol can undergo various structural transformations depending on reaction conditions. Dehydration reactions, typically catalyzed by acids, can lead to the formation of alkenes through the elimination of the hydroxyl group and a neighboring hydrogen atom. The presence of the methyl group at the second carbon position can influence the regioselectivity of such elimination reactions, potentially leading to different alkene isomers as products .

Applications and Uses

Industrial Applications

2-Methyl-3-heptanol finds applications in various industrial processes. Its chemical properties make it suitable for use as a solvent in specialized applications where its specific chemical characteristics are advantageous. Additionally, the compound serves as an intermediate in the synthesis of other commercially relevant chemicals, including fragrances, flavors, and specialty chemicals. These applications leverage the unique structural features of 2-Methyl-3-heptanol, particularly its secondary alcohol functionality and branched carbon chain .

Research and Development

Analytical Methods and Characterization

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in the identification and characterization of 2-Methyl-3-heptanol. Infrared (IR) spectroscopy can be particularly informative, revealing the characteristic O-H stretching vibration typically observed in the 3200-3600 cm⁻¹ region, along with C-O stretching signals in the 1000-1100 cm⁻¹ range. These spectral features serve as distinctive markers for the alcohol functionality in the compound .

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, provides detailed structural information about 2-Methyl-3-heptanol. The proton signals from the hydroxyl group, the CH groups adjacent to the hydroxyl, and the methyl branch all contribute to a characteristic NMR pattern that helps in structural confirmation and purity assessment .

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable techniques for the quantitative analysis and purification of 2-Methyl-3-heptanol. These methods allow for the assessment of the compound's purity and the detection of potential isomers or contaminants. When coupled with mass spectrometry (GC-MS or LC-MS), these techniques provide powerful tools for the definitive identification of 2-Methyl-3-heptanol in complex mixtures .

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